N-Formyl-L-methionyl-L-serine N-Formyl-L-methionyl-L-serine
Brand Name: Vulcanchem
CAS No.: 31528-56-0
VCID: VC19650495
InChI: InChI=1S/C9H16N2O5S/c1-17-3-2-6(10-5-13)8(14)11-7(4-12)9(15)16/h5-7,12H,2-4H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C9H16N2O5S
Molecular Weight: 264.30 g/mol

N-Formyl-L-methionyl-L-serine

CAS No.: 31528-56-0

Cat. No.: VC19650495

Molecular Formula: C9H16N2O5S

Molecular Weight: 264.30 g/mol

* For research use only. Not for human or veterinary use.

N-Formyl-L-methionyl-L-serine - 31528-56-0

Specification

CAS No. 31528-56-0
Molecular Formula C9H16N2O5S
Molecular Weight 264.30 g/mol
IUPAC Name (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C9H16N2O5S/c1-17-3-2-6(10-5-13)8(14)11-7(4-12)9(15)16/h5-7,12H,2-4H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t6-,7-/m0/s1
Standard InChI Key VWHPPKRHOBGYBS-BQBZGAKWSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O
Canonical SMILES CSCCC(C(=O)NC(CO)C(=O)O)NC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

N-Formyl-L-methionyl-L-serine is a chiral molecule with three stereocenters derived from L-methionine and L-serine residues. Its IUPAC name is (2S)2[[(2S)2formamido4(methylsulfanyl)butanoyl]amino]3hydroxypropanoicacid(2S)-2-[[(2S)-2-formamido-4-(methylsulfanyl)butanoyl]amino]-3-hydroxypropanoic acid, reflecting the (S)-configuration at all chiral centers . The SMILES notation CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O\text{CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O} encodes its connectivity and stereochemistry, while the InChIKey VWHPPKRHOBGYBS-BQBZGAKWSA-N\text{VWHPPKRHOBGYBS-BQBZGAKWSA-N} provides a unique identifier for chemical databases .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H16N2O5SC_9H_{16}N_2O_5S
Molecular Weight264.30 g/mol
XLogP3-1.1
Hydrogen Bond Donors4
Rotatable Bonds8
Topological Polar Surface Area141 Ų

Structural Motifs and Stability

The formyl group (-CHO\text{-CHO}) at the N-terminus distinguishes this peptide from non-formylated analogs. This modification enhances its receptor-binding affinity, particularly for formyl peptide receptors (FPRs) on immune cells . The methionine residue contributes a thioether side chain (-SCH3\text{-SCH}_3), which participates in hydrophobic interactions, while the serine hydroxyl group (-OH\text{-OH}) enables hydrogen bonding. Thermal gravimetric analysis (TGA) data for related amino acids suggest decomposition temperatures near 500 K, though specific stability studies for this compound are lacking .

Biological Roles and Mechanisms

Immune Signaling via Formyl Peptide Receptors

N-Formyl-L-methionyl-L-serine acts as a ligand for FPR1 and FPR2, G-protein-coupled receptors expressed on neutrophils and macrophages . Binding triggers:

  • Chemotaxis: Recruitment of immune cells to infection sites.

  • Reactive Oxygen Species (ROS) Production: Enhanced microbial killing.

  • Cytokine Release: Amplification of inflammatory responses .

In septic shock, excessive FPR activation by formylated peptides like this compound contributes to a hyperinflammatory state, exacerbating organ dysfunction .

Mitochondrial Dysfunction Biomarker

Mitochondria-derived formyl peptides, including N-formyl-L-methionyl-L-serine, are released during cellular stress. Plasma levels rise significantly in septic shock patients compared to controls (P<0.01P < 0.01), with non-survivors showing higher concentrations than survivors . This correlates with impaired mitochondrial protein translation and ATP synthesis, making it a potential diagnostic marker.

Table 2: Clinical Significance in Sepsis

ParameterSeptic Shock vs. ControlsP-value
Plasma f-Met Levels2.5-fold increase<0.01
Correlation with SOFA Scoreρ=0.29\rho = 0.290.07
28-Day MortalityAUC = 0.78 (vs. lactate 0.65)<0.01

Data adapted from metabolomic studies .

Comparative Analysis with Related Peptides

N-Formyl-Met-Ala-Ser-OH

This tripeptide (PubChem CID: 74082737) shares the formyl-methionine motif but includes an alanine residue. Its molecular weight (335.38 g/mol) and extended structure (For-Met-Ala-Ser-OH\text{For-Met-Ala-Ser-OH}) may alter receptor binding kinetics compared to the dipeptide N-formyl-L-methionyl-L-serine .

Endogenous vs. Bacterial Origins

While bacterial formylated peptides are canonical PAMPs, mitochondrial-derived peptides like N-formyl-L-methionyl-L-serine function as damage-associated molecular patterns (DAMPs). Both activate FPRs but differ in trafficking pathways: bacterial peptides enter via phagocytosis, whereas mitochondrial peptides are released extracellularly during cell death .

Analytical Detection Methods

Metabolomic Profiling

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) enables quantification in plasma. Key parameters:

  • Ionization Mode: Positive electrospray (+ESI)

  • Mass Accuracy: <5 ppm

  • Retention Time: 8.2 min (C18 column)

Immunoassays

Commercial ELISA kits for formyl peptides remain experimental. Cross-reactivity with structurally similar peptides (e.g., N-formyl-Met-Leu-Phe) limits specificity, necessitating MS-based validation .

Therapeutic Implications and Future Directions

Antagonism of FPR Signaling

Small-molecule FPR inhibitors (e.g., cyclosporin H) reduce neutrophilic inflammation in preclinical sepsis models. Targeting N-formyl-L-methionyl-L-serine-FPR interactions could mitigate organ damage without compromising bacterial clearance .

Biomarker-Guided Resuscitation

Incorporating formyl peptide levels into sepsis protocols may improve risk stratification. A proposed algorithm:

  • Measure plasma f-Met at ICU admission.

  • Tiered fluid/vasopressor therapy based on f-Met quartiles.

  • Serial monitoring to assess treatment response .

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